molecular formula C14H15NO B14022073 4a-Methyl-2,3,4,4a-tetrahydro-9h-carbazole-9-carbaldehyde CAS No. 33965-86-5

4a-Methyl-2,3,4,4a-tetrahydro-9h-carbazole-9-carbaldehyde

Cat. No.: B14022073
CAS No.: 33965-86-5
M. Wt: 213.27 g/mol
InChI Key: WJKHIEDRSFIECH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4a-Methyl-2,3,4,4a-tetrahydro-9h-carbazole-9-carbaldehyde is a heterocyclic compound with a unique structure that includes a carbazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4a-Methyl-2,3,4,4a-tetrahydro-9h-carbazole-9-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 4a-methyl-2,3,4,4a-tetrahydro-1H-carbazole with specific reagents. For example, the reaction with 2-chloroacetamide forms 9-carbamoylmethyl-4a-methyl-2,3,4,4a-tetrahydro-1H-carbazolium chlorides, which can be further cyclized into imidazo derivatives . Another method involves the reaction with acrylamide to produce hexahydro-pyrimido derivatives .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4a-Methyl-2,3,4,4a-tetrahydro-9h-carbazole-9-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include organomagnesium halides (Grignard reagents), acrylamide, and 2-chloroacetamide . Conditions often involve the presence of catalysts such as CuCl for radical mechanisms .

Major Products

The major products formed from these reactions include imidazo derivatives, hexahydro-pyrimido derivatives, and dialkylhexahydrocarbazole derivatives .

Scientific Research Applications

4a-Methyl-2,3,4,4a-tetrahydro-9h-carbazole-9-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4a-Methyl-2,3,4,4a-tetrahydro-9h-carbazole-9-carbaldehyde involves its interaction with specific molecular targets. For example, its reaction with organomagnesium halides in the presence of CuCl forms dialkylhexahydrocarbazole derivatives through a radical mechanism . This suggests that the compound can participate in radical reactions, which are important in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4a-Methyl-2,3,4,4a-tetrahydro-9h-carbazole-9-carbaldehyde is unique due to its specific functional groups and the ability to form a variety of derivatives through different chemical reactions

Properties

CAS No.

33965-86-5

Molecular Formula

C14H15NO

Molecular Weight

213.27 g/mol

IUPAC Name

4a-methyl-3,4-dihydro-2H-carbazole-9-carbaldehyde

InChI

InChI=1S/C14H15NO/c1-14-9-5-4-8-13(14)15(10-16)12-7-3-2-6-11(12)14/h2-3,6-8,10H,4-5,9H2,1H3

InChI Key

WJKHIEDRSFIECH-UHFFFAOYSA-N

Canonical SMILES

CC12CCCC=C1N(C3=CC=CC=C23)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.